molecular formula C12H12N4OS B2987819 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1788773-19-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2987819
CAS No.: 1788773-19-2
M. Wt: 260.32
InChI Key: FADGMOCVWAPNSA-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl group to a thiophene-3-carboxamide moiety. This structure combines nitrogen-rich bicyclic systems with a sulfur-containing aromatic ring, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(10-2-8-18-9-10)13-4-5-15-6-7-16-11(15)1-3-14-16/h1-3,6-9H,4-5H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADGMOCVWAPNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through cyclization reactions involving appropriate precursors such as 1H-imidazo[1,2-b]pyrazole and ethylamine. The thiophene ring is then introduced through a subsequent reaction with thiophene-3-carboxylic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The imidazo[1,2-b]pyrazole moiety can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are typically employed.

Major Products Formed:

  • Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.

  • Reduction: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-amine.

  • Substitution: Various substituted imidazo[1,2-b]pyrazoles depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and as a potential lead compound in drug discovery.

Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the development of new drugs.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (compound 3 from and ), which serves as a relevant analog for comparison. Below is a detailed analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison

Feature N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Core Heterocycle Imidazo[1,2-b]pyrazole (5,5 fused ring) Imidazo[1,2-a]pyrimidine (6,5 fused ring)
Linker Ethyl carboxamide (flexible, polar) Schiff base (rigid, conjugated)
Thiophene Position 3-carboxamide substitution 2-ylmethylene substitution
Synthetic Route Not specified in evidence Condensation of imidazo[1,2-a]pyrimidine amine with thiophene carbaldehyde
Electronic Properties Hypothesized moderate polarity due to carboxamide Enhanced conjugation via Schiff base, likely higher planarity

Key Insights from Evidence

Core Heterocycle Differences: The imidazo[1,2-b]pyrazole core (5,5 fused system) in the target compound may confer distinct electronic properties compared to the imidazo[1,2-a]pyrimidine (6,5 fused system) in compound 3. Quantum chemical studies on compound 3 () revealed planarity and delocalized electron density in the Schiff base region, which could enhance intermolecular interactions. The ethyl carboxamide linker in the target compound likely reduces conjugation, increasing solubility but decreasing rigidity .

This difference may influence solubility and bioavailability .

Synthetic Methodology: Compound 3 was synthesized via Schiff base condensation, a method requiring precise stoichiometry and catalysis .

Characterization Tools: highlights the SHELX software suite for crystallographic refinement. SHELX’s robustness in handling small-molecule data suggests its utility for future structural studies on the target compound .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of an imidazo[1,2-b]pyrazole moiety and a thiophene ring. The molecular formula is C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 296.4 g/mol. Its unique structural features contribute to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide, exhibit notable antimicrobial properties. In vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
4a0.30Escherichia coli

2. Anticancer Activity

The anticancer potential of the compound has been explored in various studies, particularly against different cancer cell lines. For instance, compounds derived from the imidazo[1,2-b]pyrazole scaffold have shown significant cytotoxic effects against liver cancer (HepG2) and cervical cancer (HeLa) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineGrowth Inhibition (%)Reference
HepG254.25
HeLa38.44
NCI-H23>90
HCT-15>90

The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

3. Anti-inflammatory Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide has also been investigated for its anti-inflammatory properties. In a study assessing COX-2 inhibition, certain derivatives displayed selectivity indices significantly higher than traditional anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition Studies

CompoundCOX-2 Selectivity IndexED50 (mg/kg)
Compound A8.22>2000
Compound B9.31>2000

These findings suggest that the compound may offer therapeutic benefits in treating inflammatory diseases with reduced side effects.

Case Studies and Research Findings

Several case studies highlight the efficacy of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide:

  • Study on Inhibition of TNF-alpha Release : A derivative was found to inhibit LPS-induced TNF-alpha release in whole blood with an IC50 value of 0.283mM0.283\,mM, indicating strong anti-inflammatory potential .
  • Histopathological Safety Assessment : In vivo studies demonstrated minimal degenerative changes in vital organs (stomach, liver, kidneys), suggesting a favorable safety profile for the compound .

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